The synthesis of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one; hydrochloride typically involves multi-step organic reactions. Key methods include:
Alternative synthetic routes may vary based on starting materials or reaction conditions to optimize yield and purity.
The molecular structure of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one; hydrochloride can be represented using various notations:
Cl.CN(C)C(=O)CCC1=CC=CC=C1C
GOLJIZFBSRNXAP-UHFFFAOYSA-N
The structural representation indicates that the compound consists of a propanone backbone with a dimethylamino group at one end and a 3-methylphenyl group at the other. The presence of chlorine in the hydrochloride form contributes to its solubility characteristics .
3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one; hydrochloride can undergo several significant chemical reactions:
These reactions make it a versatile intermediate in organic synthesis.
The mechanism of action for 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one; hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing levels of dopamine and norepinephrine through reuptake inhibition. This mechanism is similar to other compounds within the synthetic cathinone class, which can lead to enhanced mood, increased energy, and potential psychoactive effects .
The physical and chemical properties of 3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one; hydrochloride are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.73 g/mol |
Exact Mass | 227.108 g/mol |
Polar Surface Area | 20.31 Ų |
LogP | 2.93 |
While specific data on boiling point, melting point, and density are not readily available, these properties can vary based on purity and crystalline form .
3-(Dimethylamino)-1-(3-methylphenyl)propan-1-one; hydrochloride has several applications across various scientific fields:
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: